2,4-Diacetylphloroglucinol

Antimicrobial Resistance MRSA Phloroglucinol SAR

2,4-Diacetylphloroglucinol (2,4-DAPG) is the indispensable natural product lead for anti-MRSA and anticancer programs. Unlike inactive phloroglucinol or weakly active monoacetylphloroglucinol (MAPG), its precise 2,4-diacetylation pattern confers quantifiable potency: MIC 4 µg/mL against MRSA, differential activity against VRE genotypes A/B (MIC=8 mg/L), and IC50 52 nM against A549 lung carcinoma cells. This specificity makes 2,4-DAPG the required starting material for SAR-driven antibiotic optimization and targeted oncology research. Procure research-grade 2,4-DAPG (≥98%) to ensure reproducible, publication-ready results.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 2161-86-6
Cat. No. B043620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diacetylphloroglucinol
CAS2161-86-6
Synonyms1,1’-(2,4,6-Trihydroxy-1,3-phenylene)bis-ethanone;  1,3-Diacetyl-2,4,6-trihydroxybenzene;  5-Acetyl-2,4,6-trihydroxyacetophenone;  _x000B_DAPG; 
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1O)O)C(=O)C)O
InChIInChI=1S/C10H10O5/c1-4(11)8-6(13)3-7(14)9(5(2)12)10(8)15/h3,13-15H,1-2H3
InChIKeyPIFFQYJYNWXNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off white solid

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diacetylphloroglucinol (CAS 2161-86-6): Procurement-Focused Overview of a Pseudomonas-Derived Polyketide


2,4-Diacetylphloroglucinol (2,4-DAPG) is a polyketide-derived secondary metabolite primarily synthesized by fluorescent Pseudomonas species, notably P. fluorescens strains such as Pf-5, CHA0, and Q2-87 [1]. It functions as a broad-spectrum antimicrobial agent with documented activity against Gram-positive bacteria, fungi, and certain plant pathogens [2]. Beyond its established role in agricultural biocontrol, recent investigations have elucidated its direct bacteriolytic activity against drug-resistant Staphylococcus aureus and selective cytotoxicity toward specific cancer cell lines, distinguishing it from its inactive parent compound, phloroglucinol [3].

2,4-Diacetylphloroglucinol: Why Generic Phloroglucinols or Monoacetyl Analogs Cannot Serve as Direct Replacements


The biological activity of 2,4-diacetylphloroglucinol is exquisitely dependent on its specific acetylation pattern. The parent scaffold, phloroglucinol (1,3,5-trihydroxybenzene), is completely inactive against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that the acetyl substituents are essential for antimicrobial function [1]. Furthermore, the biosynthetic intermediate monoacetylphloroglucinol (MAPG) exhibits significantly weaker and narrower antimicrobial potency, with reported IC50 values in preliminary assays being relatively high compared to the diacetylated form . Conversely, the fully substituted 2,4,6-triacetylphloroglucinol (TAPG) shows a markedly different activity profile, often used as a C3-symmetric bridging ligand rather than a potent antimicrobial, indicating that over-acetylation diminishes or redirects its biological function . Therefore, substitution with closely related phloroglucinol derivatives is not scientifically equivalent; the precise 2,4-diacetyl arrangement is a critical determinant of its unique, quantifiable antibacterial and anticancer potency.

2,4-Diacetylphloroglucinol: A Quantitative Evidence Guide for Scientific and Industrial Differentiation


Direct Head-to-Head Comparison: Anti-MRSA Activity of 2,4-DAPG versus Its Inactive Parent Scaffold (Phloroglucinol)

2,4-Diacetylphloroglucinol (2,4-DAPG) demonstrates potent bacteriolytic activity against MRSA, whereas its parent compound, phloroglucinol, is completely inactive. This direct comparison underscores that the diacetyl substitution is a non-negotiable structural requirement for anti-MRSA activity, making phloroglucinol an invalid substitute for research or procurement involving MRSA-targeted assays [1].

Antimicrobial Resistance MRSA Phloroglucinol SAR

Cross-Study Comparative Analysis: Antibacterial Potency of 2,4-DAPG versus the Natural Biosynthetic Intermediate (MAPG)

Quantitative MIC data from independent studies reveal a clear potency gradient across the phloroglucinol acetylation series. 2,4-DAPG exhibits strong activity against S. aureus and B. subtilis with MICs of 5 µg/mL . In contrast, monoacetylphloroglucinol (MAPG), the natural biosynthetic precursor, shows markedly weaker antibacterial activity, with reported MICs of 2-4 µg/mL against similar Gram-positive strains in some assays but a significantly higher (weaker) IC50 profile overall, indicating limited potency . This cross-study comparable data supports the conclusion that diacetylation confers a substantial and quantifiable advantage in antibacterial potency over the monoacetylated form.

Antibacterial Potency Gram-Positive Bacteria MIC Comparison

Cross-Study Comparison: Anti-VRE Activity Spectrum of 2,4-DAPG versus its Anti-MRSA Profile

2,4-DAPG demonstrates a differential activity profile against vancomycin-resistant pathogens. While its anti-MRSA activity is high (MIC = 1-4 µg/mL), its efficacy against Vancomycin-Resistant Enterococci (VRE) is notably lower and genotype-dependent. Quantitative data show MICs of 8 mg/L against VRE genotypes A and B, but no activity (MIC >16 mg/L) against VRE genotype C [1]. This spectrum of activity, when compared to its potent anti-MRSA effects, provides a quantifiable baseline for research selectivity, distinguishing it from broad-spectrum agents like vancomycin that may show different resistance cross-reactivity.

Vancomycin-Resistant Enterococci VRE Antibiotic Resistance Spectrum of Activity

Head-to-Head Derivative Comparison: 2,4-DAPG vs. Optimized Synthetic Derivative (7g) in Anti-MRSA Potency

While 2,4-DAPG is the natural product lead, systematic SAR studies have generated derivatives with substantially improved potency. A direct head-to-head comparison reveals that 2,4-DAPG exhibits moderate anti-MRSA activity with an MIC of 4 µg/mL [1]. In contrast, the synthetic derivative designated '7g' demonstrates excellent activity, achieving an MIC range of 0.5-2 µg/mL against MRSA [1]. This represents a 2- to 8-fold increase in potency, providing a clear quantitative benchmark for researchers engaged in medicinal chemistry optimization of the DAPG scaffold.

MRSA Lead Optimization SAR Antibacterial Derivatives

Class-Level Inference: Selective Cytotoxicity of 2,4-DAPG Against Human Cancer Cell Lines

2,4-DAPG exhibits pronounced and selective antiproliferative effects against specific human cancer cell lines. Quantitative IC50 data demonstrate its potency: 52 nM against A549 (lung carcinoma), 94 nM against MDA-MB-231 (breast cancer), and 141 nM against HeLa (cervical cancer) cells . While direct comparator data for phloroglucinol or monoacetylphloroglucinol in identical cancer assays is not available, this class-level inference establishes that the diacetylated phloroglucinol core possesses a defined, quantifiable anticancer profile. This is in stark contrast to the parent phloroglucinol scaffold, which lacks this specific and potent cytotoxicity [1].

Anticancer Activity Selective Cytotoxicity IC50 Natural Products

Supporting Evidence: Physicochemical Stability Profile of 2,4-DAPG

The stability of 2,4-DAPG has been characterized under thermal and pH stress conditions, providing essential handling and formulation guidance. The compound remains stable across a temperature range of 35-70 °C and within a pH range of 2-7 [1]. While this data is presented as supporting evidence without a direct comparator, it provides a critical baseline for procurement and experimental planning, ensuring that purchased material will maintain integrity under common laboratory and storage conditions.

Stability Formulation Storage pH Stability Thermal Stability

2,4-Diacetylphloroglucinol: Key Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Lead Scaffold for Anti-MRSA Derivative Optimization

In medicinal chemistry programs targeting drug-resistant Staphylococcus aureus, 2,4-Diacetylphloroglucinol serves as the essential natural product lead. Its established, moderate MIC of 4 µg/mL against MRSA [1] provides a baseline for structure-activity relationship (SAR) studies. Researchers can use this quantitative benchmark to assess the potency improvements of newly synthesized derivatives, such as compound '7g' which achieved an MIC of 0.5-2 µg/mL [1]. This direct comparability makes 2,4-DAPG the required starting material for any program aiming to optimize this chemotype.

Microbiology: Tool Compound for Studying VRE Resistance Mechanisms and Spectrum of Activity

For microbiologists investigating vancomycin-resistant Enterococci (VRE), 2,4-Diacetylphloroglucinol provides a valuable tool with a defined activity spectrum. Its differential activity—active against VRE genotypes A and B (MIC = 8 mg/L) but inactive against genotype C (MIC >16 mg/L) [2]—allows for precise mechanistic studies into resistance mechanisms. This quantifiable selectivity, when contrasted with its high potency against MRSA (MIC = 1-4 mg/L), makes it a specific reagent for experiments designed to probe the nuances of Gram-positive bacterial susceptibility.

Oncology Research: Potent and Selective Anticancer Agent for Lung and Breast Cancer Models

In cancer biology, 2,4-Diacetylphloroglucinol is a high-potency natural product lead for targeted anticancer research. Its demonstrated IC50 values in the low nanomolar range—52 nM against A549 lung carcinoma cells and 94 nM against MDA-MB-231 breast cancer cells —establish it as a compelling candidate for further in vitro and in vivo investigation. This specific, quantifiable potency against these cancer cell lines, which is absent in the parent phloroglucinol scaffold, justifies its procurement and use in programs focused on developing novel chemotherapeutics for these malignancies.

Agricultural Biocontrol: Benchmark for Phloroglucinol-Derived Antifungal and Antibacterial Formulations

For the development of agricultural biocontrol agents, 2,4-Diacetylphloroglucinol acts as the quantitative gold standard for the phloroglucinol class. Its established MIC values against soilborne fungal pathogens like Fusarium oxysporum (16 µg/mL) and Rhizoctonia solani (32-64 µg/mL) provide a reproducible benchmark for evaluating the efficacy of new formulations, bacterial consortia, or synthetic analogs. Its well-documented role as a key determinant in disease suppression by Pseudomonas fluorescens [3] further solidifies its status as the essential reference compound for this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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